3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine: is a chemical compound characterized by the presence of a chloro group, a hydrazinyl group, and a trifluoromethyl group attached to a pyridine ring.
Scientific Research Applications
Chemistry: 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and hydrazinyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as pesticides and herbicides. Its chemical properties make it suitable for the development of compounds with enhanced activity and stability .
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to their biological activities . The demand for TFMP derivatives has been increasing steadily, and it is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.
Major Products Formed:
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of hydrazones or other reduced derivatives.
Substitution: Formation of new derivatives with substituted nucleophiles.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar structure but with a fluoro group instead of a hydrazinyl group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains two chloro groups and a trifluoromethyl group.
Uniqueness: 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of chloro, hydrazinyl, and trifluoromethyl groups on the pyridine ring makes this compound versatile for various applications .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFKSHYCVQZAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361540 | |
Record name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89570-82-1 | |
Record name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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